molecular formula C7H12Cl4O2 B12683831 Bis(3,3-dichloropropoxy)methane CAS No. 89774-77-6

Bis(3,3-dichloropropoxy)methane

Cat. No.: B12683831
CAS No.: 89774-77-6
M. Wt: 270.0 g/mol
InChI Key: QODLOKFYXBIIRA-UHFFFAOYSA-N
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Description

Bis(3,3-dichloropropoxy)methane, registered under CAS number 89774-77-6, is a synthetic organic compound with the molecular formula C7H12Cl4O2 and a molecular weight of 269.98 g/mol . This achiral molecule features a central methane group connected to two 3,3-dichloropropoxy chains, a structure confirmed by its SMILES notation ClC(Cl)CCOCOCCC(Cl)Cl . The compound is assigned the unique ingredient identifier (UNII) WQ8UN84AFC and the PubChem CID 19043790, facilitating unambiguous identification in regulatory and research contexts . As a high-purity chemical building block, this compound serves as a valuable intermediate in organic synthesis and materials science research. Its structure, containing ether linkages and multiple chlorine atoms, suggests potential utility in the development of specialized polymers, flame retardants, and other functional materials. Researchers also employ this compound in methodological studies to develop novel and sustainable synthetic protocols, such as green electrosynthesis in alternative solvents . Handling and Safety: This compound is intended for research use only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use. Based on its structural class, which contains ether functional groups, this chemical should be treated as a potential peroxide former . It must be stored under an inert atmosphere, away from light and heat, and should be tested for peroxides periodically and prior to any distillation or concentration operations. Always consult the Safety Data Sheet (SDS) before use and conduct risk assessments to ensure safe handling practices.

Properties

CAS No.

89774-77-6

Molecular Formula

C7H12Cl4O2

Molecular Weight

270.0 g/mol

IUPAC Name

1,1-dichloro-3-(3,3-dichloropropoxymethoxy)propane

InChI

InChI=1S/C7H12Cl4O2/c8-6(9)1-3-12-5-13-4-2-7(10)11/h6-7H,1-5H2

InChI Key

QODLOKFYXBIIRA-UHFFFAOYSA-N

Canonical SMILES

C(COCOCCC(Cl)Cl)C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(3,3-dichloropropoxy)methane typically involves the reaction of 3,3-dichloropropanol with formaldehyde under acidic conditions. The reaction proceeds via the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Bis(3,3-dichloropropoxy)methane can undergo several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the 3,3-dichloropropoxy groups can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of this compound can lead to the formation of the corresponding hydrocarbons.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and various amines. These reactions are typically carried out in aqueous or alcoholic solutions at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products

    Substitution Reactions: Products include substituted ethers or amines.

    Oxidation Reactions: Products include alcohols or carboxylic acids.

    Reduction Reactions: Products include alkanes or alkenes.

Scientific Research Applications

Bis(3,3-dichloropropoxy)methane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which bis(3,3-dichloropropoxy)methane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, insights can be inferred from related chlorinated and sulfur-containing compounds. Below is a comparative analysis based on structural and functional analogs:

3,3-Bis[(4-chlorophenyl)sulfanyl]-1-methylpiperidin-2-one

  • Structure: Features two 4-chlorophenylthio groups attached to a piperidinone ring.
  • Synthesis: Prepared via reaction of 4-chlorothiophenol with 1-methyl-2-piperidinone in the presence of HMPA and butyllithium.
  • Properties: Exhibits a distorted half-chair conformation in the piperidinone ring and stabilizes supramolecular helical chains via C–H⋯Cl and C–H⋯π interactions.
  • Key Differences : Unlike Bis(3,3-dichloropropoxy)methane, this compound contains sulfur atoms and aromatic chlorinated substituents, which may influence its reactivity and environmental persistence.

1,2-Dibromo-3-chloropropane

  • Structure : A trihalogenated propane derivative.
  • Applications : Historically used as a fumigant or solvent.
  • Environmental Impact: Known for high toxicity and persistence, leading to regulatory restrictions.
  • Key Differences : Lacks the ether linkages present in this compound, resulting in lower thermal stability and distinct degradation pathways.

1,2-Dichloro-1,1-difluoroethane

  • Structure : A fluorinated and chlorinated ethane derivative.
  • Applications : Used as a refrigerant or blowing agent.
  • Key Differences : The absence of ether or aromatic groups reduces its utility in polymer systems compared to this compound.

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